![molecular formula C9H13NOS B1437792 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone CAS No. 959237-37-7](/img/structure/B1437792.png)

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone

Descripción general

Descripción

Molecular Structure Analysis

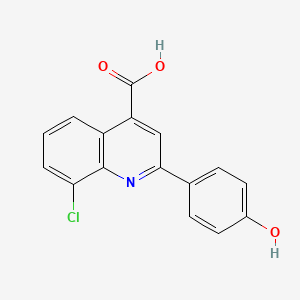

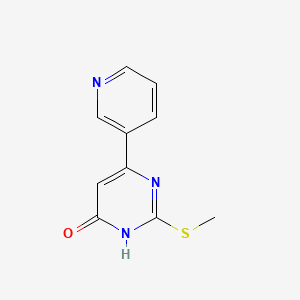

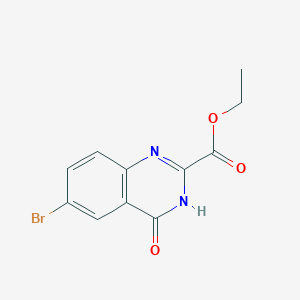

The molecular structure of “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” is based on its molecular formula C9H13NOS . The SMILES string representation is CN(C)CC1=CSC(C(C)=O)=C1 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” are not available, similar compounds are known to participate in a variety of reactions .

Physical And Chemical Properties Analysis

“1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” is a solid substance . It has a molecular weight of 183.27 . The InChI key is RNYMPSNBPLQKDF-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Radical Chemistry and Spectroscopy

Research by Shaffer, Tureček, and Cerny (1993) on the (dimethylamino)methyl radical, generated in the gas phase, sheds light on the chemical behavior of related radicals, which might involve 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone derivatives in radical formation or stabilization processes. This study highlights the importance of such compounds in understanding radical chemistry and spectroscopic properties Shaffer, Tureček, & Cerny, 1993.

Heterocyclic Chemistry and Cyclization Reactions

The work of Fan et al. (1998) on cyclization reactions involving sulfonyl group-containing heterocyclic compounds, such as 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, demonstrates the synthetic versatility of thienyl ethanone derivatives. These findings are crucial for the development of novel heterocyclic compounds with potential applications in drug development and materials science Fan, Cao, Xu, & Zhang, 1998.

Organic Synthesis and Material Science

A study by Ho and Yao (2013) on the synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore from 4-methyl-2-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile illustrates the potential of thienyl ethanone derivatives in organic synthesis. These compounds could have applications in dye and pigment industry, highlighting their importance in material science Ho & Yao, 2013.

Bioactive Compounds and Pharmaceutical Applications

Gopi and Dhanaraju (2018) synthesized novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives, exploring their anti-diabetic and anti-inflammatory activities. This research signifies the role of thienyl ethanone derivatives in the development of new bioactive compounds with potential therapeutic applications Gopi & Dhanaraju, 2018.

Fluorescence and Sensory Applications

The development of fluorescent organic nanoparticles (FONPs) from compounds like 1,2-bis[4-oxo-4H-1-benzopyran-3-ylmethylenamino]-ethanes demonstrates the utility of thienyl ethanone derivatives in chemosensory applications. These compounds' ability to detect ions like Al3+ in aqueous mediums and acidic soil underlines their potential in environmental monitoring and analytical chemistry Kaur, Raj, Kaur, & Kaur, 2014.

Safety and Hazards

The safety data sheet for a similar compound, p-Dimethylaminobenzaldehyde, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-[4-[(dimethylamino)methyl]thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(11)9-4-8(6-12-9)5-10(2)3/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYMPSNBPLQKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650825 | |

| Record name | 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone | |

CAS RN |

959237-37-7 | |

| Record name | 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)

![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)